N-(2,4-dimethylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Description
N-(2,4-Dimethylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide is a synthetic acetamide derivative characterized by a phthalazinone core substituted with a methyl group at position 4 and an acetamide side chain linked to a 2,4-dimethylphenyl group. For example, N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide (CAS No. 866153-80-2) shares a phthalazinone backbone but differs in substituents, highlighting the role of aromatic and alkyl groups in modulating physicochemical and biological properties .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-9-17(13(2)10-12)20-18(23)11-22-19(24)16-7-5-4-6-15(16)14(3)21-22/h4-10H,11H2,1-3H3,(H,20,23) |
InChI Key |
YWDNWKKOPGABAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Acylation Reaction: The phthalazinone intermediate is then acylated with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the phthalazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Acetamides
Table 2. Physicochemical Properties
Research Findings and Implications
- Synthetic Auxin Agonists: Compounds like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) share acetamide backbones but utilize triazole substituents for auxin mimicry.
- Crystallographic Insights : The inversion dimers formed by 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide via N–H⋯N bonds suggest that substituent polarity critically influences solid-state packing. The target compound’s methyl groups may reduce such interactions, favoring amorphous solid dispersions for formulation .
- Pesticide Development : Chloroacetamides like pretilachlor and alachlor dominate herbicidal markets, but methyl-substituted derivatives could address resistance issues by altering mode-of-action pathways .
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